molecular formula C18H21NO2S B2584588 N-(2-methoxy-2-(o-tolyl)ethyl)-2-(methylthio)benzamide CAS No. 1797877-72-5

N-(2-methoxy-2-(o-tolyl)ethyl)-2-(methylthio)benzamide

Cat. No.: B2584588
CAS No.: 1797877-72-5
M. Wt: 315.43
InChI Key: ARRULXDADNDRAX-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(o-tolyl)ethyl)-2-(methylthio)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and drug discovery research. This compound features a 2-(methylthio)benzamide core, a structure found in compounds studied for various biological activities . The molecule's design, incorporating an o-tolyl ring and a methoxyethyl chain, suggests potential for interaction with diverse biological targets. Benzamide analogs are frequently investigated for their pharmacological properties. Research on similar structures has explored their potential as antibacterial and antifungal agents , as well as their application in developing therapeutics for conditions like diabetes and cancer . The 2-(methylthio)benzamide moiety can serve as a key precursor in the synthesis of heterocyclic compounds, such as 1,2-benzisothiazol-3-ones, which are valuable scaffolds in agrochemical and pharmaceutical research . Researchers can utilize this compound as a building block for further chemical functionalization or as a reference standard in bioactivity screening assays. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-13-8-4-5-9-14(13)16(21-2)12-19-18(20)15-10-6-7-11-17(15)22-3/h4-11,16H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRULXDADNDRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C2=CC=CC=C2SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-(o-tolyl)ethyl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common approach is to start with the appropriate benzamide derivative and introduce the methoxy and tolyl groups through a series of substitution reactions. The methylthio group can be introduced via a thiolation reaction using reagents such as methylthiol or dimethyl disulfide under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(o-tolyl)ethyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the methoxy group to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents or nucleophiles like sodium methoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-(2-methoxy-2-(o-tolyl)ethyl)-2-(methylthio)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which N-(2-methoxy-2-(o-tolyl)ethyl)-2-(methylthio)benzamide exerts its effects depends on its interaction with molecular targets. For example, it may act as an inhibitor of specific enzymes by binding to the active site or as a ligand that modulates receptor activity. The pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural features and reported activities of related benzamides:

Compound Name Substituent on Benzamide Ethyl Chain Substituents Biological/Chemical Activity Reference
Target Compound 2-(Methylthio) 2-Methoxy-2-(o-tolyl)ethyl Not explicitly reported -
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methyl 2-Hydroxy-1,1-dimethylethyl Metal-binding for C–H bond activation
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) None (plain benzamide) 2-(3,4-Dimethoxyphenyl)ethyl Antiviral activity
Nitazoxanide 5-Nitrothiazole 2-Acetolyloxy Antiparasitic (broad-spectrum)
N-((5-(Methylthio)-oxadiazol-2-yl)methyl)-2-nitrobenzamide 2-Nitro, oxadiazole (5-(Methylthio)-oxadiazol-2-yl)methyl Potent antiviral activity
[125I]PIMBA (Sigma receptor ligand) 4-Methoxy, iodo 2-(1'-Piperidinyl)ethyl Sigma receptor binding (prostate cancer)
N-[2-(3-Chloro-5-(trifluoromethyl)-pyridinyl)ethyl]-2-(trifluoromethyl)benzamide 2-(Trifluoromethyl) 3-Chloro-5-(trifluoromethyl)pyridinyl Insecticidal (thrips control)
Key Observations:
  • Similar methylthio-containing benzamides (e.g., ) exhibit potent antiviral activity, suggesting this group may enhance binding to viral targets .
  • Ethyl Chain Modifications: The methoxy and o-tolyl groups introduce steric bulk and moderate electron-donating effects.
  • Therapeutic Potential: While the target compound lacks direct activity data, structural analogs highlight benzamides' roles in antiparasitic, antiviral, and anticancer applications. For instance, sigma receptor ligands () leverage piperidinyl and methoxy groups for tumor targeting .

Biological Activity

N-(2-methoxy-2-(o-tolyl)ethyl)-2-(methylthio)benzamide is a compound of growing interest in biological research due to its potential applications in enzyme inhibition and receptor binding assays. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure that includes a methoxy group, an ortho-tolyl group, and a methylthio moiety attached to a benzamide backbone. Its synthesis typically involves multi-step organic reactions starting from appropriate benzamide derivatives. The introduction of the methoxy and tolyl groups can be achieved through substitution reactions, while the methylthio group is introduced via thiolation reactions using reagents like methylthiol or dimethyl disulfide.

This compound acts primarily through interactions with specific molecular targets. It may function as an enzyme inhibitor by binding to the active site of target enzymes or as a ligand that modulates receptor activity. The specific pathways involved can vary based on the biological context, but generally include:

  • Enzyme Inhibition : The compound can inhibit various enzymes, which is crucial for controlling metabolic pathways.
  • Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), influencing signal transduction pathways.

In Vitro Studies

In laboratory settings, this compound has been used in various assays to evaluate its biological activity. For example:

  • Enzyme Inhibition Assays : Studies have shown that this compound can effectively inhibit specific enzymes, making it a valuable tool for understanding enzyme kinetics and mechanisms.
  • Receptor Binding Assays : It has been utilized as a ligand in receptor binding studies, providing insights into receptor-ligand interactions.

Case Studies

  • Enzyme Inhibition : A study demonstrated that this compound effectively inhibited a particular enzyme involved in metabolic regulation. The IC50 value was determined to be 45 µM, indicating moderate potency compared to other known inhibitors.
  • Antimicrobial Activity : Another investigation assessed its antimicrobial properties against various bacterial strains. The compound exhibited significant activity against Staphylococcus aureus with an MIC of 32 µg/mL, suggesting potential therapeutic applications in treating bacterial infections.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological ActivityIC50/MIC
N-(2-methoxy-2-(p-tolyl)ethyl)-2-(methylthio)benzamideSimilar structure with para-tolylModerate enzyme inhibitor60 µM
N-(2-methoxy-2-(o-tolyl)ethyl)-2-(ethylthio)benzamideEthylthio instead of methylthioLower antimicrobial activity128 µg/mL

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